(4-Ethoxyphenyl)-difluoro-methylsilane
Description
(4-Ethoxyphenyl)-difluoro-methylsilane is an organosilicon compound characterized by a silane core substituted with a difluoro-methyl group and a 4-ethoxyphenyl moiety. The ethoxyphenyl group contributes electron-donating effects via resonance, while the fluorine atoms on the silane enhance stability against hydrolysis and oxidation. Organosilanes like this are often utilized in agrochemicals, materials science, and pharmaceuticals due to their tunable reactivity and stability .
Properties
CAS No. |
114502-18-0 |
|---|---|
Molecular Formula |
C9H12F2OSi |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
(4-ethoxyphenyl)-difluoro-methylsilane |
InChI |
InChI=1S/C9H12F2OSi/c1-3-12-8-4-6-9(7-5-8)13(2,10)11/h4-7H,3H2,1-2H3 |
InChI Key |
BNGUKINIUMFEMN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)[Si](C)(F)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)[Si](C)(F)F |
Synonyms |
Silane, (4-ethoxyphenyl)difluoromethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Silafluofen
- Structure: (4-Ethoxyphenyl)[3-(4-fluoro-3-phenoxyphenyl)propyl]dimethylsilane
- Key Features: Contains a dimethylsilane group, a 4-ethoxyphenyl substituent, and a fluorinated phenoxypropyl chain.
- Applications: Used as an insecticide, leveraging its silane backbone for stability and the fluorophenoxy group for bioactivity .
- Differentiation: The propyl chain and additional fluorophenoxy groups increase molecular weight and hydrophobicity compared to the target compound.
[1-(4-Methoxyphenyl)ethyl]dimethyl(phenyl)silane
- Structure : Substituted with methoxyphenyl (shorter alkyl chain) and phenyl groups on the silane.
- Key Features : Methoxy group provides weaker electron-donating effects than ethoxy. The phenyl and dimethyl groups introduce steric bulk.
- Differentiation : The absence of fluorine reduces resistance to hydrolysis, making it less stable under acidic conditions .
(4-Chlorophenyl)-methoxy-dimethylsilane
- Structure : Chlorophenyl and methoxy substituents on dimethylsilane.
- Key Features : Chlorine’s electron-withdrawing effect deactivates the phenyl ring, contrasting with the ethoxy group’s activation.
- Applications : Likely used in cross-coupling reactions or as a precursor in polymer synthesis .
Physico-Chemical Properties
Notes:
- Fluorine substituents enhance thermal and oxidative stability.
- Ethoxy groups improve solubility in alcohols compared to methoxy or chloro analogs.
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